molecular formula C11H12N2O2 B2739130 1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1638768-83-8

1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B2739130
CAS No.: 1638768-83-8
M. Wt: 204.229
InChI Key: WQXUWTAEAZJNTD-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1’,2’-Dihydrospiro[oxolane-3,3’-pyrrolo[3,2-b]pyridine]
  • 6’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[3,2-b]pyridine]-2’-one

Uniqueness

1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)8-2-1-5-12-9(8)13-10/h1-2,5H,3-4,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUWTAEAZJNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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